Product packaging for Aripiprazole N,N-Dioxide(Cat. No.:CAS No. 573691-13-1)

Aripiprazole N,N-Dioxide

Cat. No.: B122928
CAS No.: 573691-13-1
M. Wt: 480.4 g/mol
InChI Key: QMMBGUILKWQHOA-UHFFFAOYSA-N
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Description

Contextualization within Aripiprazole (B633) Chemistry and Metabolism

Aripiprazole undergoes extensive metabolism in the body, primarily through three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation. drugbank.com These processes are mainly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2D6. drugbank.comcaymanchem.com One of the outcomes of this metabolic activity is the formation of various N-oxides, including Aripiprazole N,N-Dioxide. researchgate.net

This compound is formed through the oxidation of the parent Aripiprazole molecule. medchemexpress.comcaymanchem.com This transformation occurs at the nitrogen atoms of the piperazine (B1678402) ring, resulting in the addition of two oxide groups. The formation of N-oxides is a recognized metabolic pathway for many drugs containing nitrogen heterocyclic rings. In the context of Aripiprazole, several N-oxides have been synthesized and characterized for research purposes, including Aripiprazole-4-N-oxide, Aripiprazole-1-N-oxide, and Aripiprazole-1,4-di-N-oxide (another name for this compound). researchgate.net

The chemical properties of this compound are distinct from its parent compound.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 573691-13-1 lgcstandards.com
Molecular Formula C23H27Cl2N3O4 lgcstandards.com
Molecular Weight 480.38 g/mol lgcstandards.com
IUPAC Name 7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxido-piperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one lgcstandards.com
Appearance Solid caymanchem.com
Melting Point 183-185°C (decomposes) chemicalbook.com
Solubility Soluble in DMSO and Methanol caymanchem.com

Significance as a Metabolite and Degradation Product in Research

Furthermore, this compound has been identified as a degradation product of Aripiprazole, particularly under oxidative stress conditions. dntb.gov.uaresearchgate.net This is relevant in the context of pharmaceutical formulation and stability testing. The identification of degradation products is a critical component of drug development and quality control to ensure the purity and stability of the final pharmaceutical product. dntb.gov.uaresearchgate.net For instance, studies have confirmed the formation of an N-oxide as a degradation product when Aripiprazole oral solution is subjected to oxidation. dntb.gov.ua

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is primarily focused on its synthesis, and chemical and physical characterization. researchgate.net It is commercially available as a research chemical, which facilitates its use in analytical and metabolic studies. medchemexpress.comchemicalbook.comcaymanchem.comlgcstandards.comlgcstandards.com

However, there remain significant knowledge gaps regarding the biological activity of this compound. While its parent drug, Aripiprazole, has a well-documented pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and an antagonist at 5-HT2A receptors, the specific interactions of this compound with these or other receptors are not extensively studied. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27Cl2N3O4 B122928 Aripiprazole N,N-Dioxide CAS No. 573691-13-1

Properties

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMBGUILKWQHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436809
Record name Aripiprazole N,N-Dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573691-13-1
Record name Aripiprazole N,N-Dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis Strategies and Preparative Methodologies for Aripiprazole N,n Dioxide

Oxidative Synthetic Routes to Aripiprazole (B633) N-Oxides and Di-N-Oxides

The primary route to Aripiprazole N,N-Dioxide involves the direct oxidation of aripiprazole. The piperazine (B1678402) moiety of the aripiprazole molecule contains two tertiary amine nitrogens that are susceptible to oxidation, leading to the formation of mono-N-oxides and the di-N-oxide.

Utilization of Specific Oxidizing Reagents (e.g., m-Chloroperbenzoic Acid)

The most commonly employed oxidizing agent for the preparation of N-oxides of aripiprazole is meta-Chloroperbenzoic acid (m-CPBA). researchgate.net This peroxy acid is a versatile and effective reagent for the oxidation of tertiary amines to their corresponding N-oxides. researchgate.net

A key study by Satyanarayana, et al. (2005) details a process for the preparation of aripiprazole N-oxides, including the 1,4-di-N-oxide. researchgate.net The synthesis involves the reaction of aripiprazole with m-CPBA in a suitable solvent, such as dichloromethane (B109758). researchgate.net The reaction proceeds via the electrophilic attack of the peroxy acid oxygen on the nucleophilic nitrogen atoms of the piperazine ring.

The general reaction scheme is as follows:

Aripiprazole + 2 m-CPBA → this compound + 2 m-Chlorobenzoic acid

The reaction is typically carried out at controlled temperatures to manage the exothermic nature of the oxidation and to minimize potential side reactions.

Optimization of Reaction Conditions for Selective N,N-Dioxide Formation

Achieving selective formation of this compound over the mono-N-oxide derivatives (Aripiprazole-1-N-oxide and Aripiprazole-4-N-oxide) is a critical aspect of the synthesis. The selectivity is primarily influenced by the stoichiometry of the oxidizing agent and the reaction conditions.

To favor the formation of the di-N-oxide, a molar excess of the oxidizing agent, such as m-CPBA, is required. Typically, more than two equivalents of m-CPBA relative to aripiprazole are used to ensure the oxidation of both nitrogen atoms in the piperazine ring.

Key parameters for optimizing the selective formation of this compound include:

Stoichiometry: Utilizing a molar excess of m-CPBA (e.g., >2 equivalents).

Temperature: Maintaining a controlled temperature, often at or below room temperature, to manage the reaction's exothermicity and prevent degradation.

Reaction Time: Allowing for a sufficient reaction time to ensure complete conversion to the di-N-oxide. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial.

Solvent: Dichloromethane is a commonly used solvent for such oxidations. researchgate.net

The following table summarizes the typical reaction conditions based on available literature:

ParameterConditionRationale
Oxidizing Agent m-Chloroperbenzoic Acid (m-CPBA)Effective and well-documented for N-oxidation of tertiary amines.
Stoichiometry > 2 molar equivalents of m-CPBATo drive the reaction towards the formation of the di-N-oxide.
Solvent DichloromethaneProvides good solubility for the reactants and is relatively inert.
Temperature Controlled, often 0°C to room temperatureTo manage exothermicity and minimize side-product formation.
Reaction Time Monitored (e.g., several hours)To ensure completion of the di-oxidation.

Scalability and Purity Considerations in Laboratory and Pilot-Scale Synthesis

The transition from laboratory-scale synthesis to pilot-scale production of this compound presents several challenges related to safety, scalability, and purity.

Scalability:

The use of m-CPBA on a large scale is a significant concern due to its thermal instability and potential for explosive decomposition, especially in the presence of certain solvents like DMF. acs.orgresearchgate.net While dichloromethane is considered a safer solvent, the intrinsic instability of concentrated m-CPBA solutions can still pose a risk at a larger scale. acs.org Therefore, strict temperature control, careful handling procedures, and potentially the use of flow chemistry techniques could be considered to mitigate these risks during scale-up.

Key considerations for scalability include:

Thermal Hazard Assessment: Performing differential scanning calorimetry (DSC) and reaction calorimetry studies to understand the thermal profile of the reaction and identify potential hazards. acs.org

Heat Management: Ensuring efficient heat dissipation from the reactor, which becomes more challenging as the volume increases.

Reagent Addition: Controlled, slow addition of the oxidizing agent to manage the exothermic reaction.

Process Safety: Implementing robust safety protocols for handling and storing m-CPBA.

Purity:

The primary impurities in the synthesis of this compound are unreacted aripiprazole and the intermediate mono-N-oxides. The presence of these impurities necessitates effective purification strategies.

Purification Strategies:

Crystallization: Recrystallization is a common method for purifying solid organic compounds. The choice of solvent system is critical to selectively crystallize the desired di-N-oxide while leaving impurities in the mother liquor.

Chromatography: For laboratory-scale purification and for obtaining highly pure reference standards, column chromatography is often employed. Normal or reversed-phase chromatography can be used to separate the di-N-oxide from the less polar starting material and mono-N-oxides.

Washing/Extraction: The crude product may be washed with appropriate solvents to remove unreacted reagents and by-products such as m-chlorobenzoic acid.

Purity Analysis:

The purity of the final this compound product is typically assessed using HPLC. A validated HPLC method is essential for quantifying the desired product and detecting and quantifying any impurities. Spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of the synthesized compound.

Formation Pathways of Aripiprazole N,n Dioxide: Biotransformation and Degradation

Enzymatic Biotransformation Mechanisms Leading to N-Oxidation

The in vivo metabolism of aripiprazole (B633) is a complex process primarily occurring in the liver. This biotransformation involves several pathways, including N-oxidation, which can lead to the formation of N-oxide metabolites.

Aripiprazole is extensively metabolized by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specifically, CYP3A4 and CYP2D6 are the main enzymes responsible for its biotransformation through dehydrogenation, hydroxylation, and N-dealkylation. clinpgx.orgnih.govnih.gov While dehydrogenation and hydroxylation are the major metabolic routes, N-oxidation also occurs, leading to the formation of N-oxide derivatives. researchgate.netcaymanchem.com

Studies have shown that these CYP enzymes, particularly CYP3A4, are involved in the N-dealkylation pathway. clinpgx.org The formation of Aripiprazole N-oxide has been identified as a metabolic product, and it is understood that CYP2D6 and CYP3A4 are the isoforms responsible for this conversion. caymanchem.com The genetic polymorphism of these enzymes, especially CYP2D6, can lead to significant interindividual variability in aripiprazole metabolism and plasma concentrations. nih.govnih.govnih.gov For instance, individuals classified as "poor metabolizers" due to non-functional CYP2D6 alleles may exhibit altered metabolic profiles. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Aripiprazole Metabolism

Enzyme Primary Metabolic Pathways Catalyzed Role in N-Oxide Formation
CYP3A4 Dehydrogenation, Hydroxylation, N-dealkylation clinpgx.orgnih.govnih.gov Implicated in the formation of Aripiprazole N-oxide. caymanchem.com
CYP2D6 Dehydrogenation, Hydroxylation clinpgx.orgnih.govnih.gov Also involved in the formation of Aripiprazole N-oxide. caymanchem.com

While the formation of a single N-oxide (Aripiprazole N-oxide) is documented as a metabolic pathway, the specific enzymatic route to Aripiprazole N,N-Dioxide (also referred to as Aripiprazole 1,4-di-N-oxide) is less detailed in the available literature. However, it is plausible that this di-N-oxide is formed through a sequential oxidation process. The initial N-oxidation, catalyzed by CYP3A4 and CYP2D6, would form the mono-N-oxide. A subsequent oxidation event, potentially involving the same enzyme systems, could then lead to the formation of the N,N-dioxide. Research has detailed the synthesis of Aripiprazole-1,4-di-N-oxide, confirming its existence as a chemical entity. researchgate.net

Non-Enzymatic Degradation Mechanisms of Aripiprazole Yielding N,N-Dioxide

Aripiprazole can also degrade under various stress conditions, leading to the formation of impurities, including N-oxides. This is a critical consideration for the manufacturing and storage of the drug product.

Forced degradation studies are essential in identifying potential degradation products that may form under stress conditions. eurjchem.comresearchgate.net Aripiprazole has been shown to be susceptible to oxidative stress. eurjchem.comresearchgate.net When subjected to oxidative conditions, such as exposure to hydrogen peroxide, a major degradation product formed is the N-oxide of aripiprazole. ceon.rslew.ro Studies utilizing LC-QToF mass spectrometry have been instrumental in identifying the structures of these degradation products. eurjchem.comresearchgate.net It is under these oxidative stress conditions that the formation of this compound is also likely to occur. The piperazine (B1678402) moiety of the aripiprazole molecule contains two nitrogen atoms that are susceptible to oxidation, which can lead to the formation of both the mono-N-oxide and the di-N-oxide.

Table 2: Aripiprazole Stability Under Various Forced Degradation Conditions

Stress Condition Stability of Aripiprazole Major Degradation Products
Oxidation (e.g., H₂O₂) Degrades eurjchem.comresearchgate.netceon.rstandfonline.com Aripiprazole N-oxide ceon.rslew.ro
Acid Hydrolysis Degrades tandfonline.com Various hydrolysis products
Base Hydrolysis Generally stable, some degradation observed eurjchem.comresearchgate.net Minor degradation products
Thermal Degrades eurjchem.comresearchgate.net Thermal degradation products
Photolytic Generally stable eurjchem.comresearchgate.net -
Humidity Generally stable eurjchem.comresearchgate.net -

Environmental factors such as exposure to light, heat, and humidity, as well as the presence of oxidizing agents, can influence the degradation pathways of aripiprazole. While the drug is relatively stable under photolytic and humid conditions, it is susceptible to thermal and oxidative degradation. eurjchem.comresearchgate.net The presence of oxidizing agents in the environment or within the pharmaceutical formulation could potentially lead to the formation of this compound over time. Therefore, proper storage and handling of aripiprazole are necessary to minimize the formation of such degradation products.

Comparative Analysis of Biotransformation and Degradation Products

Both biotransformation and forced degradation can result in the formation of N-oxide derivatives of aripiprazole. The primary distinction lies in the context and mechanism of their formation.

Biotransformation Products: These are formed in vivo, mediated by specific enzymes like CYP3A4 and CYP2D6. The formation of these metabolites is a natural part of the drug's processing in the body. The profile of these metabolites can vary between individuals due to genetic factors influencing enzyme activity. nih.govnih.gov

Degradation Products: These are typically formed ex vivo due to chemical reactions under stress conditions such as exposure to heat or oxidizing agents. eurjchem.comresearchgate.net These products are considered impurities in the drug substance or product and their levels are strictly controlled during manufacturing and storage to ensure the safety and efficacy of the medication.

While both pathways can lead to N-oxidation, the specific profiles of the products and their relative abundances may differ. For instance, the enzymatic process is highly specific, whereas chemical degradation can sometimes result in a wider array of related substances. The identification of Aripiprazole N-oxide as both a metabolite and a degradation product highlights the susceptibility of the nitrogen atoms in the aripiprazole molecule to oxidation. caymanchem.comceon.rs The formation of the di-N-oxide is a further extension of this oxidative vulnerability.

Structural Characterization and Elucidation of Aripiprazole N,n Dioxide

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structure of Aripiprazole (B633) N,N-Dioxide has been elucidated using a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the molecular framework, the specific arrangement of atoms, and the functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For Aripiprazole N,N-Dioxide, ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms.

Research by Satyanarayana et al. (2005) provides the following ¹H NMR data for this compound, recorded in a mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated acetonitrile (B52724) (CD₃CN). The presence of the N-oxide functional groups leads to characteristic downfield shifts of the protons on the carbon atoms adjacent to the nitrogen atoms in the piperazine (B1678402) ring, compared to aripiprazole.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ ppm) Multiplicity Number of Protons Assignment
1.60-2.02 m 4H -CH₂-CH₂- (butoxy chain)
2.49 t 2H -CH₂- (butoxy chain)
2.64 br 4H Piperazine protons
3.05 br 4H Piperazine protons
4.09 t 2H O-CH₂- (butoxy chain)
6.4-7.8 m 3H Aromatic protons
6.45 d 1H Aromatic proton

Data sourced from Satyanarayana, et al. (2005).

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₂₃H₂₇Cl₂N₃O₄. massbank.eu The theoretical exact mass can be calculated from this formula.

In a study by Satyanarayana and colleagues, the mass spectrum of this compound showed a molecular ion peak (M⁺) at m/z 480, which corresponds to the calculated molecular weight of the compound. nih.gov LGC Standards reports an accurate mass of 497.1379, which may correspond to a protonated or otherwise adducted species. massbank.eu

A detailed fragmentation analysis of this compound has not been extensively reported in the available literature. However, the fragmentation pattern would be expected to involve characteristic losses of the N-oxide oxygen atoms and cleavage of the butoxy and piperazine moieties.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key IR absorption bands for this compound as reported by Satyanarayana et al. (2005) include:

3428 cm⁻¹: Attributed to the N-H stretching vibration of the carbostyril moiety.

1663 cm⁻¹: Corresponds to the C=O (carbonyl) stretching vibration of the lactam ring.

1171 cm⁻¹: Indicative of the aromatic C-Cl stretching vibrations.

The presence of the N-oxide functional groups can also influence the fingerprint region of the IR spectrum.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
3428 N-H stretch
1663 C=O stretch

Data sourced from Satyanarayana, et al. (2005).

Crystallographic Analysis (if applicable) for Solid-State Structure Determination

As of the current available scientific literature, there is no evidence to suggest that the single-crystal X-ray structure of this compound has been determined. Therefore, detailed information about its solid-state conformation, bond angles, and intermolecular interactions is not available. Crystallographic analysis of the parent drug, aripiprazole, has been performed, revealing multiple polymorphic forms. nih.gov

Comparative Structural Analysis with Aripiprazole and Other Metabolites/Impurities

A comparative analysis of the spectroscopic data of this compound with that of the parent drug, aripiprazole, and its major metabolite, dehydroaripiprazole (B194390), highlights the structural modifications.

Aripiprazole:

¹H NMR: The protons on the piperazine ring of aripiprazole appear at a higher field (further upfield) compared to those in this compound due to the absence of the electron-withdrawing N-oxide groups. google.com

¹³C NMR: The carbon atoms adjacent to the nitrogen atoms in the piperazine ring of aripiprazole resonate at a higher field in the ¹³C NMR spectrum compared to the corresponding carbons in the N,N-dioxide. google.com

IR: The IR spectrum of aripiprazole shows a characteristic N-H stretching band around 3196 cm⁻¹ and a C=O stretching band around 1675 cm⁻¹. mdpi.comgoogle.com

Mass Spectrometry: The nominal mass of aripiprazole is 448 g/mol , and its fragmentation pattern is well-characterized, often involving cleavage of the piperazine ring and the butoxy chain. nih.gov

Dehydroaripiprazole:

Dehydroaripiprazole is another major metabolite of aripiprazole, characterized by the introduction of a double bond in the quinolinone ring.

Mass Spectrometry: The characteristic ions in the mass spectrum of dehydroaripiprazole are observed at m/z 304, 290, and 218. google.com

The formation of the N,N-dioxide results in a significant increase in polarity compared to aripiprazole and dehydroaripiprazole, which can be observed in its chromatographic behavior. The spectroscopic data clearly indicates the introduction of two oxygen atoms at the nitrogen centers of the piperazine ring, leading to the distinct chemical shifts in NMR and the presence of N-O related vibrations which can be inferred from the IR spectrum.

Table 3: Comparison of Key Spectroscopic Data

Compound Key ¹H NMR Features (Piperazine Protons) Key IR Bands (cm⁻¹) Molecular Weight ( g/mol )
Aripiprazole Higher field signals ~3196 (N-H), ~1675 (C=O) 448.39
This compound Lower field signals (downfield shift) 3428 (N-H), 1663 (C=O) 480.38

Analytical Methodologies for the Detection and Quantification of Aripiprazole N,n Dioxide

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Aripiprazole (B633) N,N-Dioxide from its parent compound and other related substances. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most prominently used techniques, offering high resolution and efficiency.

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the analysis of aripiprazole and its related compounds, including the N-oxide impurity. Method development often focuses on reversed-phase chromatography (RP-HPLC), which effectively separates compounds based on their hydrophobicity.

Forced degradation studies, which are crucial for identifying potential impurities, have shown that Aripiprazole N-oxide is a significant degradation product under oxidative stress. bg.ac.rslew.ro The development of stability-indicating HPLC methods allows for the separation of this N-oxide from the active pharmaceutical ingredient (API). bg.ac.rs Optimization of chromatographic conditions—such as mobile phase composition, pH, column type, and flow rate—is critical to achieve adequate resolution between the closely related structures of aripiprazole and its N-oxide derivative. For instance, a method was developed to separate aripiprazole from five of its related impurities, including the N-oxide formed under oxidative conditions. lew.ro Another study identified an impurity with a relative retention time (RRT) of 1.06 as aripiprazole N-oxide using HPLC. researchgate.net

The following interactive table summarizes typical parameters used in HPLC methods for the analysis of aripiprazole and its related substances, including N-oxides.

ParameterCondition 1Condition 2Condition 3
ColumnZorbax SB-C18 (150 mm x 4.6 mm, 5 µm) lew.roSherisorb 5µ ODS C18 (250 mm x 4.6 mm) humanjournals.comReversed-phase C8 (250×4.0 mm, 5 μm) nih.govresearchgate.net
Mobile PhaseMethanol : Water : Orthophosphoric acid (Isocratic) lew.roAcetonitrile (B52724) : Methanol : Buffer (pH 3.5) (20:40:40 v/v/v) humanjournals.comAcetonitrile : 20 mM Ammonium Acetate (90:10, v/v) nih.govresearchgate.net
Flow Rate1.5 mL/min lew.ro1.0 mL/min humanjournals.com1.0 ml/min nih.govresearchgate.net
DetectionDAD, 224 nm (impurities), 254 nm (aripiprazole) lew.roUV, 254 nm humanjournals.comUV, 240 nm nih.govresearchgate.net
Column Temperature40°C lew.roNot SpecifiedNot Specified

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over conventional HPLC for analyzing complex mixtures. By utilizing columns packed with sub-2 µm particles, UPLC systems can operate at higher pressures, resulting in dramatically increased resolution, sensitivity, and speed of analysis. researchgate.netijpsonline.com

A comparative study of HPLC and UPLC for the determination of aripiprazole demonstrated that the UPLC method significantly reduced the analysis time from 10 minutes to 3 minutes while also providing higher sensitivity. nih.govresearchgate.netijpsonline.com This enhanced efficiency is particularly beneficial for separating structurally similar compounds like aripiprazole and Aripiprazole N,N-Dioxide. The higher resolution achieved with UPLC ensures baseline separation, which is critical for accurate quantification. researchgate.net UPLC methods are often coupled with mass spectrometry for even greater specificity and sensitivity in identifying and quantifying metabolites and impurities. mdpi.com

The table below provides a comparison of typical operational parameters between HPLC and UPLC methods developed for aripiprazole analysis.

ParameterHPLC Method nih.govresearchgate.netUPLC Method nih.govresearchgate.net
ColumnReversed-phase C8 (250×4.0 mm, 5 μm)Acquity BEH C8 (50×2.1 mm, 1.7 μm)
Mobile PhaseAcetonitrile: 20 mM Ammonium Acetate (90:10, v/v)Acetonitrile: 20 mM Ammonium Acetate (90:10, v/v)
Flow Rate1.0 mL/min0.250 mL/min
Injection Volume20 µL5 µL
Total Analysis Time10.0 min3.0 min
LOD0.05 µg/mL0.01 µg/mL
LOQ0.1 µg/mL0.05 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its application to the analysis of this compound is limited. N-oxides are often thermally labile and non-volatile, making them generally unsuitable for direct GC analysis, which requires the analyte to be vaporized at high temperatures.

While GC-MS methods have been developed for the parent drug, aripiprazole, and its major metabolite, dehydroaripiprazole (B194390), these procedures typically require a chemical derivatization step to increase the volatility and thermal stability of the analytes. researchgate.netnih.gov For example, a validated GC-MS method involved derivatization with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to analyze aripiprazole in plasma. nih.gov A similar derivatization approach could theoretically be applied to this compound; however, this is not a commonly reported method. The challenges associated with thermal degradation and the availability of more direct and robust LC-MS methods make GC-MS a less favorable technique for this particular compound.

Coupled Techniques for Enhanced Specificity and Sensitivity

To achieve the high specificity and sensitivity required for identifying and quantifying trace levels of metabolites and degradation products, chromatographic systems are often coupled with advanced detection technologies.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for the identification and quantification of this compound. The coupling of a liquid chromatograph to a mass spectrometer combines the superior separation capabilities of HPLC or UPLC with the mass-resolving power of MS, providing unequivocal identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments.

LC coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) is particularly powerful for structural elucidation of unknown impurities and degradation products. eurjchem.comresearchgate.net This technique provides high-resolution mass accuracy, enabling the determination of the elemental composition of an unknown compound. eurjchem.com Studies on aripiprazole degradation have successfully used LC-QToF-MS to identify an N-oxide impurity. researchgate.neteurjchem.com In one study, an unknown impurity appearing at a relative retention time (RRT) of 1.06 during thermal degradation was identified as aripiprazole N-oxide based on its fragmentation pattern. researchgate.net The formation of the N-oxide occurs on the piperazine (B1678402) ring nitrogen. researchgate.net Research on the synthesis of aripiprazole N-oxides confirms that Aripiprazole-1,4-di-N-oxide (this compound) has a molecular mass corresponding to an m/z of 464.6 [M+H]⁺. researchgate.net

The following table summarizes key mass spectrometric data for aripiprazole and its N-oxide derivative.

CompoundTechniquePrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference
AripiprazoleLC-ESI-QTOF448.1553Not Specified massbank.jp
Aripiprazole N-oxideLC-QToF-MSNot specified285, 243, 218, 178, 164 researchgate.net
Aripiprazole-1,4-di-N-oxideLC-MS/MS464.6Not Specified researchgate.net

Ultraviolet (UV) detection is a common and robust detection method used in conjunction with HPLC and UPLC for the quantification of aripiprazole and its related substances. The choice of wavelength is critical for achieving optimal sensitivity. Detection of aripiprazole and its impurities has been performed across a range of wavelengths, including 215 nm, 240 nm, and 254 nm. nih.govresearchgate.netnih.govresearchgate.net For enhanced sensitivity in detecting impurities like N-oxides, which may be present at low concentrations, a lower wavelength such as 224 nm may be employed. lew.ro Aripiprazole N-oxide has a reported maximum absorbance (λmax) at 218 nm. caymanchem.com

A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers a significant advantage over a standard single-wavelength UV detector. A DAD acquires the entire UV-Vis spectrum for every point in the chromatogram. This capability is invaluable for:

Method Development: Optimizing the detection wavelength for multiple components simultaneously.

Peak Purity Assessment: The detector can compare spectra across a single chromatographic peak. A consistent spectrum indicates a pure compound, whereas spectral differences suggest the presence of a co-eluting impurity. scholarsresearchlibrary.com This is essential for validating the specificity of a stability-indicating method.

Method Validation Parameters in Research Context

The validation of analytical methods for this compound is conducted in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the methods are suitable for their intended purpose. bg.ac.rsnih.govresearchgate.net

Specificity and Selectivity from Aripiprazole and Other Related Compounds

Specificity is a critical parameter that demonstrates an analytical method's ability to assess the analyte, this compound, unequivocally in the presence of other components, including the active pharmaceutical ingredient (API), Aripiprazole, other impurities, and degradation products. bg.ac.rs To establish this, forced degradation studies are performed where Aripiprazole is subjected to various stress conditions such as acid, alkaline, oxidative, thermal, and photolytic environments. bg.ac.rslew.ronih.gov

Research consistently shows that this compound is a major degradation product formed under oxidative stress, for instance, when treated with hydrogen peroxide. bg.ac.rslew.roresearchgate.net Validated High-Performance Liquid Chromatography (HPLC) methods have proven effective in separating the peak of this compound from that of Aripiprazole and other related substances, ensuring no interference and confirming the method's specificity. bg.ac.rs The resolution between the chromatographic peaks of Aripiprazole and its N-oxide impurity is a key indicator of selectivity.

Linearity and Calibration Range Determination

Linearity demonstrates the direct proportionality between the concentration of this compound and the response of the analytical method over a specified range. This is determined by analyzing a series of dilutions of the compound and is statistically validated through regression analysis. scholarsresearchlibrary.com The calibration curve, a plot of concentration versus peak area, should have a high correlation coefficient (R²), typically ≥0.999, to be considered acceptable. researchgate.netresearchgate.net

The calibration range for impurities like this compound is established from the Limit of Quantification (LOQ) to approximately 125% of the expected impurity concentration. researchgate.net

CompoundAnalytical MethodLinearity Range (µg/mL)Correlation Coefficient (R²)Source
Aripiprazole ImpuritiesHPLC0.20 - 2.5Not Specified scholarsresearchlibrary.com
Aripiprazole N-OxideRRLCLOQ to 125% of specificationNot Specified researchgate.net
AripiprazoleRP-HPLC20 - 600.9999 researchgate.netresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. LOD is the lowest concentration of this compound that can be detected but not necessarily quantified, while LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. scholarsresearchlibrary.com These values are commonly determined by establishing a signal-to-noise (S/N) ratio, typically 3:1 for LOD and 10:1 for LOQ. researchgate.netakjournals.com The need for low LOD and LOQ values is critical for impurities, as their maximum accepted level in pharmaceutical formulations is typically very low, often around 0.15% relative to the API content. lew.ro

Compound/Impurity GroupLOD (µg/mL)LOQ (µg/mL)Source
Aripiprazole N-oxide0.030.12 researchgate.net
Aripiprazole Related Impurities (Range)0.015 - 0.0340.04 - 0.101
Aripiprazole Impurities (Range)0.005 - 0.0380.018 - 0.126 akjournals.com

Precision and Accuracy Assessments

Accuracy refers to the closeness of the test results to the true value and is evaluated using recovery studies. lew.ro Samples are spiked with known quantities of this compound at different concentration levels, and the percentage of the analyte recovered is calculated. lew.roakjournals.com

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). lew.roakjournals.com

ParameterCompound GroupObserved ValueSource
Accuracy (% Recovery)Aripiprazole Impurities92.75% – 108.79% lew.ro
Accuracy (% Recovery)Aripiprazole Impurities97.3% – 104.5% akjournals.com
Precision (%RSD)Aripiprazole Impurities0.18% – 5.70% akjournals.com
Precision at LOQ (%RSD)Aripiprazole Known Impurities< 5.0%

Robustness Evaluation for Method Reliability

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, which provides an indication of its reliability during normal usage. bg.ac.rs For HPLC methods, these variations can include changes in the mobile phase composition, pH, flow rate, and column temperature. bg.ac.rsscholarsresearchlibrary.com The method is considered robust if the results for the analysis of this compound remain within acceptable criteria despite these minor modifications. scholarsresearchlibrary.com

Application in Impurity Profiling and Quality Control Research of Aripiprazole

This compound is a key compound in the impurity profiling of Aripiprazole. It is recognized as a potential impurity that can arise during synthesis or, more commonly, as a degradation product when the drug substance or product is exposed to oxidative conditions. bg.ac.rslew.roresearchgate.net Therefore, its detection and quantification are integral parts of the quality control process for both the bulk drug and its finished pharmaceutical formulations. synthinkchemicals.com

Stability-indicating analytical methods are specifically developed to separate and quantify any degradation products, such as this compound, that may form during the shelf life of the drug product. bg.ac.rslew.ro Regulatory guidelines mandate strict limits on the levels of impurities in pharmaceutical products. lew.ro Consequently, sensitive and validated analytical methods are essential to monitor and control the level of this compound, ensuring that the final product meets the required standards for purity, safety, and efficacy. synzeal.com The use of reference standards for this compound is crucial for method development, validation, and routine quality control applications. synthinkchemicals.comaxios-research.com

Putative Pharmacological Activity and Mechanistic Insights of Aripiprazole N,n Dioxide

In Vitro Studies on Receptor Binding and Functional Activity (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors)

Aripiprazole (B633) N,N-Dioxide is a doubly oxidized derivative of aripiprazole. While comprehensive, quantitative data on the receptor binding profile of Aripiprazole N,N-Dioxide are limited in publicly accessible literature, it has been noted that this derivative exhibits reduced receptor affinity compared to the parent compound, aripiprazole.

For context, aripiprazole itself demonstrates a complex interaction with various neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and displays antagonist activity at serotonin 5-HT2A receptors. fda.goveuropa.euacs.org This unique profile is central to its mechanism of action. fda.gov The primary active metabolite of aripiprazole, dehydro-aripiprazole, shows a similar affinity for D2 receptors as the parent drug. researchgate.net

In contrast, the N-oxide forms of aripiprazole are also subjects of study. For instance, Aripiprazole N-oxide is described as having a mechanism of action similar to aripiprazole, functioning as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors. A study focused on the synthesis of various aripiprazole N-oxides, including Aripiprazole-1,4-di-N-oxide (another name for this compound), confirms their existence as metabolites. researchgate.net However, specific binding affinities (Ki values) and functional activity data for the N,N-dioxide derivative at dopamine and serotonin receptors are not detailed in the available search results.

One study compared the in vitro pharmacology of aripiprazole and its main human metabolite, OPC-14857, with other experimental compounds at human dopamine D2 and D3 receptors. nih.gov All tested compounds, including aripiprazole, acted as partial agonists. nih.gov Aripiprazole's intrinsic activity at D2 receptors was found to be similar to its metabolite OPC-14857. nih.gov While this provides insight into other metabolites, equivalent detailed analysis for this compound is not presently available.

Investigation of Enzyme Inhibition or Induction Properties

The metabolic pathways of aripiprazole are primarily mediated by the cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which are responsible for dehydrogenation and hydroxylation, while N-dealkylation is catalyzed by CYP3A4. fda.govdrugbank.com Aripiprazole itself is considered unlikely to cause clinically significant pharmacokinetic interactions with drugs metabolized by cytochrome P450 enzymes. fda.gov

Specific studies detailing the inhibitory or inductive effects of this compound on these or other metabolic enzymes are not available in the current search results. Research primarily focuses on how CYP inhibitors (like ketoconazole (B1673606) for CYP3A4 or quinidine (B1679956) for CYP2D6) or inducers (like carbamazepine) affect the levels of aripiprazole and its main active metabolite, dehydro-aripiprazole. fda.goveuropa.eu There is no mention of investigations into whether this compound itself modulates the activity of these enzymatic systems.

Computational Chemistry and Molecular Modeling Studies

Computational studies provide a theoretical framework for understanding how a molecule might interact with its biological targets.

Ligand-Receptor Docking Simulations

While there are molecular modeling studies for aripiprazole and its other derivatives, specific ligand-receptor docking simulations for this compound are not described in the provided search results. For example, one study performed molecular docking and dynamics simulations to characterize the interaction of aripiprazole and its long-acting injectable ester derivatives, aripiprazole lauroxil and aripiprazole cavoxil, with the dopamine D2 receptor. bohrium.com This type of detailed computational analysis for this compound has not been found. Another study used molecular modeling to explain the differences in binding strength of newly synthesized 3,4-dihydroquinolin-2(1H)-one derivatives related to aripiprazole. nih.gov

Structure-Activity Relationship (SAR) Analysis based on Oxidized Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how chemical modifications affect a compound's biological activity. The formation of this compound represents a significant structural change from the parent molecule. It is noted that this doubly oxidized derivative has a reduced receptor affinity compared to aripiprazole, which is a key SAR finding. The synthesis of various N-oxides, including the di-N-oxide, was undertaken to characterize these metabolites, which is a foundational step for further SAR studies. researchgate.net However, a detailed SAR analysis comparing this compound with other oxidized derivatives (e.g., mono N-oxides, hydroxylated metabolites) to systematically delineate the impact of the N,N-dioxide moiety on receptor affinity and functional activity is not available in the searched literature.

Role of Aripiprazole N,n Dioxide in Aripiprazole Stability Studies and Degradation Pathways

Forced Degradation Studies of Aripiprazole (B633) in Various Stress Conditions

Forced degradation, or stress testing, is a crucial component of pharmaceutical development mandated by guidelines from the International Conference on Harmonisation (ICH). These studies involve subjecting a drug substance, like aripiprazole, to exaggerated storage conditions to identify potential degradation products and establish its intrinsic stability. Research has shown that aripiprazole is a relatively stable molecule but exhibits susceptibility to degradation under specific environmental stresses, most notably oxidation. tandfonline.comceon.rseurjchem.comresearchgate.netsemanticscholar.org

The most significant degradation pathway for aripiprazole that leads to the formation of Aripiprazole N,N-Dioxide is oxidation. ceon.rsbg.ac.rs In forced degradation studies, when aripiprazole is exposed to strong oxidizing agents, the tertiary amine nitrogen atoms in the piperazine (B1678402) ring are oxidized, resulting in the N,N-Dioxide impurity. bg.ac.rsresearchgate.net

Hydrogen peroxide (H₂O₂) is commonly used to simulate oxidative stress. Studies have demonstrated that treating aripiprazole with hydrogen peroxide solution leads to a notable decrease in the parent drug concentration and the concurrent appearance of this compound. researchgate.netsemanticscholar.orgscholarsresearchlibrary.com The identity of this degradation product has been unequivocally confirmed by comparing its retention time and UV spectrum with that of a reference standard in chromatographic analyses. ceon.rsresearchgate.net This specific degradation underscores the sensitivity of the aripiprazole molecule to oxidative environments.

Table 1: Summary of Oxidative Forced Degradation Studies of Aripiprazole

Stress Condition Oxidizing Agent Observation Degradation Product Identified
Oxidative 3.0% H₂O₂ at 60°C for 2h Significant degradation Unknown initially, later confirmed as N-oxide in other studies. scholarsresearchlibrary.com
Oxidative Hydrogen Peroxide (concentration not specified) Degradation observed Impurities formed. researchgate.netsemanticscholar.org
Oxidative Not specified Degradation occurred Aripiprazole N-oxide confirmed. ceon.rsbg.ac.rsresearchgate.net

Beyond oxidation, aripiprazole has been subjected to a range of other stress conditions, including hydrolysis (in acidic, basic, and neutral media), photolysis (exposure to UV light), and thermal stress (high temperature). ceon.rsscholarsresearchlibrary.comnih.gov

Multiple comprehensive studies have concluded that aripiprazole is remarkably stable under hydrolytic (acidic, neutral, basic), photolytic, and thermal stress conditions. ceon.rsbg.ac.rs In these studies, no significant degradation was observed, and consequently, the formation of this compound was not reported under these conditions. ceon.rsresearchgate.net While some studies noted minor degradation under thermal and acidic conditions, the primary product identified was not the N,N-Dioxide. tandfonline.comeurjchem.comresearchgate.net This high degree of stability indicates that the formation of this compound is a specific marker for oxidative degradation rather than a general product of aripiprazole decomposition.

Table 2: Aripiprazole Stability Under Various Stress Conditions

Stress Condition Test Parameters Result Formation of this compound
Acid Hydrolysis 1.0 N HCl at 60°C for 48h Minor degradation to Impurity-B. scholarsresearchlibrary.com Not observed.
Base Hydrolysis 1.0 N NaOH for 48h Minor degradation to Impurity-B. scholarsresearchlibrary.com Not observed.
Thermal Degradation 110°C for 24h Stable. scholarsresearchlibrary.com Not observed.
Photolytic Degradation UV light at 254 nm for 24h Stable. scholarsresearchlibrary.com Not observed.
Oxidative Degradation 3.0% H₂O₂ at 60°C for 2h Significant degradation. scholarsresearchlibrary.com Yes, confirmed in multiple studies. ceon.rsbg.ac.rsresearchgate.net

Development of Stability-Indicating Analytical Methods to Monitor this compound

The identification of this compound as a key degradation product necessitates the development of stability-indicating analytical methods. A stability-indicating method is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. Crucially, it must be able to separate the active pharmaceutical ingredient (API) from its impurities and degradation products. ceon.rsresearchgate.net

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for this purpose. ceon.rssemanticscholar.orgbg.ac.rsscholarsresearchlibrary.com Researchers have developed and validated numerous RP-HPLC methods capable of effectively separating aripiprazole from this compound and other process-related impurities. ceon.rsresearchgate.net These methods are validated according to ICH guidelines for parameters such as selectivity, linearity, precision, accuracy, and robustness to ensure reliable and consistent results. semanticscholar.orgbg.ac.rs The ability of these methods to resolve the N,N-Dioxide peak from the main aripiprazole peak is fundamental to their designation as "stability-indicating." ceon.rsresearchgate.net

Table 3: Example of a Stability-Indicating RP-HPLC Method

Parameter Chromatographic Condition
Column C18 or Phenyl columns. semanticscholar.orgbg.ac.rs
Mobile Phase Gradient elution with mixtures of aqueous buffers (e.g., 0.2% trifluoroacetic acid) and organic solvents (e.g., acetonitrile (B52724), methanol). semanticscholar.orgscholarsresearchlibrary.com
Flow Rate Typically 1.0 mL/min. tandfonline.com
Detection Wavelength UV detection, often around 254 nm. tandfonline.com
Column Temperature Controlled, for example, at 30°C or 40°C. tandfonline.combg.ac.rs

Implications for Pharmaceutical Stability and Impurity Control Research

The formation of this compound has significant implications for the pharmaceutical industry. Its presence as a specific oxidative degradation product highlights the need for careful control of manufacturing processes and storage conditions to protect the drug product from oxidative stress. This could involve the use of antioxidants in the formulation or packaging the product in an oxygen-impermeable material.

From a regulatory standpoint, any degradation product present above a certain threshold must be identified, quantified, and monitored. The development of validated stability-indicating methods is therefore not just a scientific exercise but a regulatory requirement. researchgate.net These methods are essential for:

Routine Quality Control: Ensuring the purity and quality of each batch of aripiprazole produced.

Stability Studies: Determining the shelf-life and appropriate storage conditions for the final drug product.

Impurity Profiling: Establishing a comprehensive profile of potential impurities that could arise during manufacturing or storage.

By focusing on this compound, researchers can gain a deeper understanding of aripiprazole's degradation profile, leading to the development of safer, more effective, and more stable pharmaceutical products. researchgate.net

Future Research Directions and Translational Perspectives for Aripiprazole N,n Dioxide

Advanced Analytical Techniques for Comprehensive Profiling

The accurate detection and quantification of Aripiprazole (B633) N,N-Dioxide in various matrices, including pharmaceutical formulations and biological fluids, is foundational to understanding its impact. While standard methods exist for aripiprazole, advanced techniques are necessary for the comprehensive profiling of its N-oxide metabolites.

Future research should focus on the development and validation of highly sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) has been utilized to identify aripiprazole's N-oxide as a major degradation product under oxidative stress. Further advancements could involve the use of Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), a technique already employed for the analysis of aripiprazole and its other metabolites in urine. This combination offers superior resolution and sensitivity, enabling the precise quantification of low-level metabolites.

Capillary Electrophoresis (CE) presents another promising avenue, valued for its high sensitivity, shorter analysis times, and reduced need for sample pretreatment compared to HPLC. The application of specialized spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (e.g., QToF-MS), will be instrumental in the unambiguous structural elucidation of the N,N-dioxide and other related impurities.

Analytical TechniqueApplication for Aripiprazole N,N-Dioxide ProfilingKey Advantages
HPLC-DADDetection and quantification in pharmaceutical stability and degradation studies. Robust, widely available, good for quantitative analysis.
UPLC-MS/MSTrace-level detection and quantification in biological matrices (plasma, urine). High sensitivity, high specificity, and structural confirmation.
Capillary Electrophoresis (CE)Rapid analysis in clinical chemistry and quality control with minimal sample preparation. Fast analysis, low cost, high efficiency.
High-Resolution Mass Spectrometry (HRMS)Precise mass determination for definitive structural elucidation of unknown impurities. High mass accuracy, aids in formula determination.
Nuclear Magnetic Resonance (NMR)Unambiguous structural confirmation and characterization. Provides detailed structural information.

Further Elucidation of Biological Roles and Mechanisms beyond Parent Compound Activity

The biological activity of this compound remains largely unexplored, yet preliminary research suggests it is not an inert byproduct. Studies on the synthesis of aripiprazole N-oxides indicate that these compounds, including the di-N-oxide, possess a strong activity for influencing the neurotransmission of dopamine (B1211576) receptors. This finding necessitates a dedicated research effort to decouple the specific pharmacological effects of the N,N-dioxide from those of aripiprazole and dehydroaripiprazole (B194390).

Future in vitro and in vivo studies should aim to characterize the binding affinity and functional activity of this compound at key central nervous system receptors. Of particular interest are the dopamine D2 and serotonin (B10506) 5-HT1A receptors, where aripiprazole acts as a partial agonist, and the 5-HT2A receptor, where it functions as an antagonist. Determining whether the N,N-dioxide retains, modifies, or loses these unique pharmacological properties is a critical research question.

Furthermore, investigations into potential off-target effects are warranted. Studies on the parent compound have explored its impact on mitochondrial function and immunomodulatory activities. It is essential to ascertain whether the N,N-dioxide metabolite contributes to these or other cellular effects, which could have implications for the long-term safety profile of aripiprazole.

Area of InvestigationResearch QuestionPotential Impact
Receptor PharmacologyWhat is the binding profile and functional activity (e.g., agonist, antagonist, partial agonist) of this compound at dopamine and serotonin receptors? Clarifies its contribution to the overall therapeutic effect or side effect profile.
Cellular BioenergeticsDoes this compound affect mitochondrial respiration or ATP production? Informs on potential for mitochondrial toxicity.
ImmunomodulationDoes the N,N-dioxide metabolite modulate the activity of immune cells, such as macrophages? Reveals potential involvement in inflammatory or anti-inflammatory pathways.
Metabolic StabilityHow is this compound metabolized or converted back to the parent compound?Contributes to a more complete pharmacokinetic model.

Computational Approaches for Predicting Formation and Activity

Computational modeling offers powerful tools to predict the formation, pharmacokinetics, and activity of metabolites like this compound, guiding targeted experimental research.

Physiologically Based Pharmacokinetic (PBPK) modeling can be extended to include the N,N-dioxide. Existing PBPK models for aripiprazole and dehydroaripiprazole, which account for the influence of CYP2D6 and CYP3A4 enzymes, could be adapted to simulate the formation and clearance of the N,N-dioxide metabolite. This would allow for predictions of its concentration in various patient populations, including those with genetic polymorphisms affecting metabolism.

Molecular docking and dynamics simulations are valuable for predicting the biological activity of this compound. By docking the molecule into homology models of dopamine and serotonin receptors, researchers can estimate its binding affinity and orientation. Subsequent molecular dynamics simulations can assess the stability of the ligand-receptor complex, providing insights into its potential for functional agonism or antagonism. Furthermore, computational methods for predicting sites of metabolism, including semi-empirical quantum mechanics models, can help elucidate the enzymatic pathways leading to N-oxidation, offering a more complete picture of aripiprazole's biotransformation.

Computational ApproachApplication for this compoundPredicted Outcome
Physiologically Based Pharmacokinetic (PBPK) ModelingSimulate the formation, distribution, and elimination of the metabolite in virtual patient populations. Prediction of plasma and tissue concentrations; impact of genetic polymorphisms.
Molecular DockingPredict the binding affinity and pose of the N,N-dioxide at various CNS receptors. Identification of likely biological targets and estimation of binding strength.
Molecular Dynamics (MD) SimulationsAssess the stability and conformational changes of the ligand-receptor complex over time. Insight into the mechanism of action (e.g., agonism vs. antagonism).
Metabolism Prediction ModelsIdentify the specific cytochrome P450 enzymes responsible for N-oxidation. Elucidation of metabolic pathways and potential for drug-drug interactions.

Q & A

Q. How can researchers address ethical challenges in enrolling vulnerable populations (e.g., elderly patients) for this compound trials?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . In Alzheimer’s studies, rigorous monitoring of AEs (e.g., lethargy, incontinence) ensured patient safety . Implement independent data safety boards for oversight.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.